molecular formula C16H19ClN2O B15037262 1-(3-Chlorobenzyl)-4-(furan-2-ylmethyl)piperazine

1-(3-Chlorobenzyl)-4-(furan-2-ylmethyl)piperazine

Cat. No.: B15037262
M. Wt: 290.79 g/mol
InChI Key: NFXXJJMEIQUEOZ-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a 3-chlorophenylmethyl group and a furan-2-ylmethyl group attached to a piperazine ring, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE typically involves the reaction of 3-chlorobenzyl chloride with furan-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine under reflux conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE is unique due to its specific combination of a chlorophenyl and a furan group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C16H19ClN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2

InChI Key

NFXXJJMEIQUEOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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